2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide is a chemical compound with the molecular formula C9H11Br2N3O and a molecular weight of 337.01. This compound is primarily used in proteomics research applications . It is characterized by the presence of two bromine atoms, a methyl group, and an amino group attached to a phenyl ring, which is further connected to an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce bromine atoms at the 2 and 6 positions of the phenyl ring.
Amination: The dibrominated product is then subjected to amination to introduce the amino group at the 2-position.
Acetohydrazide Formation: The final step involves the reaction of the aminated product with acetohydrazide under appropriate conditions to form the target compound.
The reaction conditions for each step may vary, but typically involve the use of solvents such as ethanol or methanol, and catalysts or reagents like bromine, ammonia, and hydrazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 4-methylphenol using bromine in the presence of a suitable solvent.
Amination: The dibrominated intermediate is then aminated using ammonia or an amine source.
Hydrazide Formation: The final step involves the reaction with acetohydrazide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or reduction of the hydrazide group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer bromine atoms or modified hydrazide groups.
Substitution: Substituted products with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The bromine atoms and the hydrazide group play crucial roles in these interactions, facilitating binding and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the acetohydrazide group.
2,6-Dibromo-4-methoxyphenol: Contains a methoxy group instead of a methyl group.
2,6-Dibromo-4-methylphenylamine: Similar but without the acetohydrazide moiety.
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide is unique due to the presence of both bromine atoms and the acetohydrazide group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and other scientific applications.
Properties
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3O/c1-5-2-6(10)9(7(11)3-5)13-4-8(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPAWMVRKVXBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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